5,6-Orthoquinone primaquine is a significant metabolite of the antimalarial drug primaquine, which is primarily used to treat and prevent malaria caused by Plasmodium vivax and Plasmodium ovale. This compound is formed through the metabolic oxidation of primaquine and is recognized for its role in generating reactive oxygen species, which can lead to oxidative damage in erythrocytes and contribute to the drug's hemolytic toxicity in individuals with glucose-6-phosphate dehydrogenase deficiency. The understanding of 5,6-orthoquinone primaquine is crucial for assessing the safety and efficacy of primaquine therapy in susceptible populations .
5,6-Orthoquinone primaquine is classified as an aminoquinoline derivative. It is synthesized from primaquine through enzymatic oxidation processes, primarily mediated by cytochrome P450 enzymes, particularly CYP2D6. This classification places it within a group of compounds that exhibit antimalarial properties while also posing risks of hemolytic reactions due to its oxidative stress-inducing capabilities .
The synthesis of 5,6-orthoquinone primaquine typically involves the oxidation of primaquine using various oxidizing agents or through enzymatic pathways. One common method involves incubating primaquine with human red blood cells, where it undergoes oxidation to form the orthoquinone structure.
The stability and reactivity of 5,6-orthoquinone primaquine make it a key focus in pharmacokinetic studies aimed at understanding its role as a toxic metabolite .
The molecular formula for 5,6-orthoquinone primaquine is C₁₁H₁₄N₂O₂. Its structure features a quinone moiety that contributes to its chemical reactivity.
Spectroscopic techniques such as mass spectrometry have been utilized to elucidate the fragmentation patterns and confirm the identity of 5,6-orthoquinone primaquine .
5,6-Orthoquinone primaquine participates in several chemical reactions:
The reactivity of 5,6-orthoquinone primaquine has been linked to its ability to induce methemoglobinemia and hemolysis in susceptible individuals. Understanding these reactions is critical for assessing the risks associated with primaquine therapy .
The mechanism by which 5,6-orthoquinone primaquine exerts its effects involves:
Research indicates that the formation of reactive oxygen species from this metabolite correlates with increased toxicity observed in clinical settings .
These properties influence both its pharmacological activity and potential toxic effects .
5,6-Orthoquinone primaquine serves several important functions in scientific research:
5,6-Orthoquinone primaquine (5,6-PQ; systematic IUPAC name: 8-((5-aminopentan-2-yl)amino)quinoline-5,6-dione) represents a critical oxidative metabolite of the antimalarial drug primaquine. Its core structure features a quinoline backbone modified at positions 5 and 6 to form an ortho-quinone system – a conjugated diketone that confers distinctive electrochemical properties [2] [4]. This redox-active quinone moiety differentiates it structurally from the parent primaquine, which contains a monomethoxy-substituted quinoline ring [5] [7].
The molecular architecture reveals three key domains: (1) the electron-deficient quinone ring system, (2) the aminoalkyl side chain terminating in a primary amine, and (3) the linking secondary amine. Crystallographic analysis of its dihydrobromide salt confirms the ortho-quinone configuration with bond lengths characteristic of quinoid systems (C5=O: ~1.22 Å; C6=O: ~1.23 Å; C5-C6 bond: ~1.54 Å) [5]. This configuration enables redox cycling behavior critical to its proposed mechanisms of action.
Regarding isomeric forms, 5,6-PQ exhibits tautomerism but exists predominantly as the diketone rather than hydroxyketone forms under physiological conditions. More significantly, it serves as the stable endpoint of a metabolic cascade beginning with the unstable 5-hydroxyprimaquine (5-OH-PQ), which undergoes rapid oxidation to a quinone-imine intermediate before converting to 5,6-PQ [2] [4]. This quinone-imine represents a transient but chemically reactive isomeric form implicated in redox cycling and reactive oxygen species (ROS) generation.
Stereochemically, 5,6-PQ lacks chiral centers despite primaquine itself existing as enantiomers. Incubation studies with individual primaquine enantiomers demonstrate no stereoselectivity in 5,6-PQ formation, confirming its achiral nature [2] [4].
Table 1: Fundamental Chemical Identity of 5,6-Orthoquinone Primaquine
Property | Value/Descriptor | Reference Source |
---|---|---|
Systematic IUPAC Name | 8-((5-aminopentan-2-yl)amino)quinoline-5,6-dione | [5] [7] |
Molecular Formula (Free base) | C₁₄H₁₇N₃O₂ | [1] [5] |
Molecular Formula (Dihydrobromide salt) | C₁₄H₁₇N₃O₂·2HBr | [5] [7] |
Molecular Weight (Free base) | 259.31 g/mol | [5] |
Molecular Weight (Dihydrobromide) | 421.12 g/mol | [5] [7] |
CAS Registry Number (Free base) | 1660108-75-7 | [5] [7] |
CAS Registry Number (Dihydrobromide) | Not specified in sources | |
SMILES Notation (Free base) | CC(NC1=CC(C(C2=C1N=CC=C2)=O)=O)CCCN | [5] [7] |
InChI Key (Free base) | MYYIAHXIVFADCU-UHFFFAOYSA-N | [1] |
Stability Profile:5,6-PQ exhibits marked instability under various environmental conditions. In biological matrices, it demonstrates temperature-dependent degradation: at room temperature, significant decomposition occurs within 24 hours, while at -80°C, it remains stable for approximately 7 days in plasma and urine matrices [8]. The compound is highly photosensitive, necessitating light-protected handling during analytical procedures [8]. Its precursor, 5-hydroxyprimaquine, undergoes rapid autoxidation to 5,6-PQ under aerobic conditions – a process accelerated at alkaline pH [2] [4]. This inherent instability initially hampered direct detection in biological systems until advanced stabilization and analytical methods were developed.
Solubility Characteristics:The dihydrobromide salt form significantly enhances aqueous solubility compared to the free base, making it preferable for analytical reference standards [5] [7]. Experimental data indicate moderate solubility in polar organic solvents (methanol, acetonitrile), but limited solubility in apolar solvents [8]. In aqueous solutions, solubility is pH-dependent due to ionization of the terminal primary amine (pKa ~10.5) and the quinone carbonyls, with optimal solubility observed below pH 3.0.
Reactivity Patterns:The ortho-quinone moiety confers distinctive electrochemical behavior characterized by reversible reduction to the semiquinone radical and subsequently to the hydroquinone. This redox cycling capacity underlies its proposed mechanisms of action and toxicity:
Table 2: Stability and Reactivity Profile of 5,6-Orthoquinone Primaquine
Property | Characteristics | Biological Significance |
---|---|---|
Thermal Stability | Stable ≤7 days at -80°C; significant degradation at 25°C/37°C within 24h | Requires ultra-low temp storage for bioanalysis [8] |
Photolytic Sensitivity | Decomposition under UV/visible light; necessitates amber glassware | Impacts handling protocols in analytical chemistry [8] |
pH Stability | Stable at acidic pH (2-6); decomposition accelerates above pH 7 | Affects urinary excretion profile [3] [8] |
Redox Cycling Capacity | Reduction potential (E°) supports facile electron transfer in biological systems | Generates ROS in erythrocytes [2] [4] |
Nucleophile Reactivity | Forms covalent adducts with thiols (e.g., glutathione) via Michael addition | Potential detoxification pathway; may cause thiol depletion [2] |
Aqueous Half-life | Approximately 2.5-3 hours in plasma at 37°C (extrapolated) | Limits detection windows in pharmacokinetic studies [8] |
Analytical Characterization:Modern quantification relies primarily on ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). Optimal chromatographic separation employs C18 stationary phases with acidic mobile phases (0.1% formic acid), yielding retention times of ~0.8 minutes [8]. Mass detection utilizes positive electrospray ionization with characteristic transitions: m/z 260.20 → 147.13 for 5,6-PQ and m/z 260.26 → 187.82 for primaquine [8]. The limit of quantification (LOQ) in biological matrices is typically 25 ng/mL, with linear dynamic ranges extending to 1500 ng/mL [8]. Matrix effects in plasma range from 87-116%, necessitating isotope-corrected standardization for accurate pharmacokinetic assessments [8].
Biosynthetic Pathways:5,6-PQ forms predominantly via oxidative metabolism of primaquine through two converging pathways:
Chemical Synthesis:The synthetic route to 5,6-orthoquinone primaquine dihydrobromide involves:
Key Derivatives:
Table 3: Synthesis Methods and Derivatives of 5,6-Orthoquinone Primaquine
Synthesis Approach | Key Features | Yield/Purity | Applications |
---|---|---|---|
Enzymatic (CYP2D6) | Liver microsomes + NADPH; forms via 5-hydroxyprimaquine intermediate | Low yield; complex matrix | Metabolic pathway studies [4] |
Erythrocyte Non-enzymatic | Incubation with hemoglobin or intact RBCs; ROS-mediated oxidation | Variable; depends on O₂ tension | Haemotoxicity mechanism studies [2] [4] |
Chemical Oxidation | Ag₂O or CAN oxidants on protected PQ; HBr salt formation | >95% purity after crystallization [5] [7] | Reference standard production |
Dihydrobromide Salt | Crystalline solid; enhanced aqueous solubility; storage at -20°C | >95% (HPLC) [5] [7] | Analytical standards; research reagents |
Deuterated (d₆) Derivative | Isotope-labeled internal standard; synthesized using deuterated precursors | >98% isotopic purity [6] | LC-MS/MS quantification [6] [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7